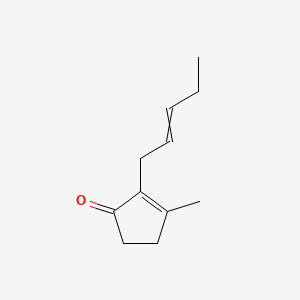

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-

Description

Potassium nitrite (KNO₂, E249) is an ionic salt composed of potassium ions (K⁺) and nitrite ions (NO₂⁻). It appears as a white or slightly yellow hygroscopic crystalline powder, soluble in water, forming a basic solution due to its derivation from a strong base (KOH) and weak acid (HNO₂) . Its primary applications include:

- Food preservation: Inhibits Clostridium botulinum growth and delays oxidative rancidity in cured meats .

- Medical use: Historically investigated for vasodilation and blood pressure regulation .

- Industrial processes: Used in heat-transfer salts and corrosion inhibition .

Potassium nitrite is classified as a strong oxidizer and poses toxicity risks (e.g., methemoglobinemia) at high doses. It is also implicated in the formation of carcinogenic nitrosamines under certain conditions .

Properties

IUPAC Name |

3-methyl-2-pent-2-enylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLSXPIVAXONDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=C(CCC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859404 | |

| Record name | 3-Methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Catalyst System : A mixture of 5–20% w/w phosphoric acid in mineral oil (e.g., white oil with a boiling point >350°C) ensures thermal stability and efficient proton donation. The mineral oil acts as a non-polar solvent, facilitating product separation.

-

Temperature : Optimal yields are achieved at 145–175°C. Lower temperatures (<140°C) result in incomplete conversion, while higher temperatures (>180°C) promote side reactions such as polymerization.

-

Pressure : Reduced pressure (20–50 mmHg) is applied to remove water vapor and the product continuously, shifting the equilibrium toward cyclization.

-

Yield : The process achieves 85–92% yield with a catalyst turnover number (TON) of 10–20 moles of product per mole of H₃PO₄.

Comparative Data: Cyclodehydration Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 150–170°C | Maximizes cyclization rate |

| Catalyst Concentration | 10–15% H₃PO₄ | Balances activity and corrosion |

| Reaction Time | 2–4 hours | Ensures complete conversion |

This method avoids the drawbacks of earlier approaches, such as polyphosphoric acid–mediated cyclodehydration, which generated hazardous waste and required stoichiometric acid quantities.

Ring-closing metathesis using Grubbs catalysts offers a transition metal–catalyzed route to cyclopentenones. This method, referenced in for simpler cyclopentenones, can be extended to the target compound by selecting appropriate diene precursors.

Substrate and Catalyst Selection

-

Diene Precursor : A 1,5-diene with methyl and pentenyl substituents at the 3 and 2 positions, respectively (e.g., 3-methyl-2-pentenyl-1,5-pentadiene).

-

Catalyst : Second-generation Grubbs catalyst (RuCl₂(IMes)(H₂IMes)(CHPh)) provides high activity for strained ring formation.

-

Conditions : Reactions are conducted in dichloromethane at 40°C under inert atmosphere.

Advantages and Challenges

-

Advantages : Excellent functional group tolerance; avoids acidic conditions.

-

Challenges : Requires air-free techniques and expensive catalysts. Limited literature exists on metathesis routes to highly substituted cyclopentenones.

Saegusa–Ito Oxidation of Cyclopentanones

The Saegusa–Ito oxidation converts cyclopentanones to cyclopentenones via α,β-dehydrogenation. For 3-methyl-2-pentenyl-cyclopentenone, this method involves:

Key Considerations

-

Regioselectivity : The reaction selectively dehydrogenates the α,β-positions relative to the ketone.

-

Yield : 50–65%, with losses due to over-oxidation or epimerization.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Catalytic Cyclodehydration | 85–92 | High | Moderate | Low (reusable catalyst) |

| Nazarov Cyclization | 60–75 | Moderate | Low | Moderate (acid waste) |

| Ring-Closing Metathesis | 70–80 | Low | High | High (heavy metal) |

| Saegusa–Ito Oxidation | 50–65 | Low | Moderate | Moderate (oxidants) |

The catalytic cyclodehydration method outperforms others in yield and scalability, making it the preferred industrial route. Academic routes like RCM and Nazarov cyclization remain valuable for accessing enantiomerically pure or highly substituted analogs.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the cyclopentenone ring or the pentenyl side chain, depending on the reagents and conditions:

-

Key Insight : Oxidation with KMnO₄ predominantly targets the α,β-unsaturated ketone system, yielding carboxylic acids, while ozonolysis cleaves the (2Z)-pentenyl side chain to produce aldehydes .

Reduction Reactions

Reduction modifies the cyclopentenone ring or the double bond in the pentenyl chain:

-

Notable Observation : LiAlH₄ achieves complete reduction of the ketone to a secondary alcohol, whereas catalytic hydrogenation selectively saturates the side chain’s double bond without affecting the ring .

Substitution Reactions

The methyl and pentenyl groups participate in nucleophilic or electrophilic substitutions:

-

Mechanistic Detail : Halogenation occurs preferentially at the α-position of the ketone due to conjugation with the cyclopentenone system. Grignard reagents add to the β-carbon of the enone, forming tertiary alcohols after hydrolysis .

Cycloaddition and Diels-Alder Reactions

The α,β-unsaturated ketone structure enables participation in cycloaddition reactions:

-

Research Highlight : Diels-Alder reactions with dienes yield bicyclic frameworks used in synthesizing terpenoids and fragrances .

Thermal and Photochemical Reactions

Under specific energy inputs, the compound undergoes structural rearrangements:

| Condition | Process | Outcome | Significance | Reference |

|---|---|---|---|---|

| UV light (254 nm) | [2+2] Cycloaddition | Dimerization | Study of reaction kinetics | |

| High temperature (200°C) | Retro-Diels-Alder | Fragmentation | Degradation analysis |

Biological and Environmental Reactivity

Scientific Research Applications

Organic Synthesis

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- serves as an important intermediate in organic synthesis. It is utilized in the development of complex organic molecules, particularly in the synthesis of natural products and pharmaceutical compounds. Its ability to undergo various chemical reactions, including oxidation and reduction, enhances its utility in synthetic pathways.

Biological Studies

The compound's structure allows for exploration in biological contexts, particularly in studying enzyme interactions and metabolic pathways. Its derivatives have been investigated for potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications

In industrial settings, this compound is used as a precursor for fine chemicals and specialty products. Its unique properties make it suitable for applications in fragrance synthesis and as a flavoring agent due to its pleasant aroma reminiscent of jasmine.

Environmental Science

Research has indicated that 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- is found in various plant species such as Citrus reticulata and Artemisia annua. Its role in these organisms suggests potential applications in ecological studies and the development of natural pesticides or herbicides.

Similar Compounds

| Compound Name | Structural Features |

|---|---|

| 2-Cyclopenten-1-one, 2-methyl- | Similar cyclopentenone ring with different substitution pattern |

| 2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl- | Altered side chain configuration |

Uniqueness

The specific substitution pattern of 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- imparts distinct chemical properties compared to its analogs, making it particularly valuable for targeted applications where other compounds may not suffice.

Case Study: Synthesis of Natural Products

In a study focused on synthesizing natural products, researchers utilized 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- as a key intermediate. The compound was subjected to various chemical transformations that led to the successful synthesis of complex molecules with potential therapeutic effects.

A research team evaluated the biological activity of derivatives of this compound against several cancer cell lines. The findings indicated promising anticancer properties, warranting further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Nitrite (NaNO₂, E250)

- Usage: Dominates food preservation (73.9% consumer exposure vs. 0.9% for KNO₂) due to lower cost and higher solubility .

- Permitted Levels: Up to 150 mg/kg (as NaNO₂) in cured meats, equivalent to ~167 mg/kg for KNO₂ .

- Health Effects: Both compounds share a nitrite ion (NO₂⁻) ADI of 0.07 mg/kg/day. Excessive intake correlates with gastric and colorectal cancers .

- Chemical Behavior : Forms a basic solution in water; similar oxidizing properties but differs in hygroscopicity and thermal stability .

Potassium Nitrate (KNO₃, E252)

- Structure: A nitrate salt (NO₃⁻) with agricultural dominance (fertilizers, explosives) .

- Bioactivity : Nitrates convert to nitrites in vivo, contributing to vasodilation but with delayed effects compared to direct nitrite administration .

- Safety Profile: Less acutely toxic than nitrites but raises concerns about endogenous nitrosamine formation .

Calcium Nitrite (Ca(NO₂)₂)

- Industrial Use : Effective corrosion inhibitor in concrete, outperforming potassium dichromate in marine environments without compromising structural strength .

- Solubility: Lower aqueous solubility than KNO₂, limiting its use in food preservation .

Organic Nitrites (e.g., Amyl Nitrite)

- Potassium nitrite provides a slower, sustained effect .

- Toxicity: Organic nitrites pose higher risks of methemoglobinemia compared to inorganic nitrites at equivalent doses .

Key Data Tables

Table 1: Consumption and Regulatory Limits

| Compound | E Number | Permitted Level (Food) | Consumer Exposure (%) | ADI (mg/kg/day) |

|---|---|---|---|---|

| Potassium Nitrite | E249 | 150 mg/kg (as NaNO₂) | 0.9 | 0.07 |

| Sodium Nitrite | E250 | 150 mg/kg | 73.9 | 0.07 |

| Potassium Nitrate | E252 | Varies by application | 31.6 | Not established |

Table 2: Thermal and Chemical Properties

| Property | Potassium Nitrite | Sodium Nitrite | Potassium Nitrate |

|---|---|---|---|

| Melting Point (°C) | 440 (decomposes) | 271 | 334 |

| Aqueous pH (0.1 M) | Basic (~9.0) | Basic (~8.5) | Neutral (~7.0) |

| Oxidizing Strength | High | High | Moderate |

Research Findings and Controversies

- Nitrosamine Formation: Both KNO₂ and NaNO₂ react with amines in food to form nitrosamines (e.g., NDMA), linked to colorectal cancer. Epidemiological studies show mixed evidence, with some associating processed meat nitrites with cancer risk .

- Therapeutic Potential: Potassium nitrite’s transient hypertensive effect followed by vasodilation distinguishes it from organic nitrites. Recent studies highlight its role in ischemic preconditioning .

- Environmental Impact : Nitrite salts contribute to soil and water eutrophication, though potassium nitrate’s fertilizer use exacerbates this issue more significantly .

Biological Activity

2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-, also known as jasmone, is an organic compound characterized by a cyclopentenone ring with a methyl group and a pentenyl side chain. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology.

- IUPAC Name : 3-methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-one

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.2441 g/mol

The biological activity of 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways, potentially leading to the inhibition or activation of specific enzymes involved in metabolic processes.

Antimicrobial Properties

Research indicates that jasmone exhibits antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

Jasmone has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is linked to various chronic diseases.

Toxicological Assessment

A comprehensive toxicological evaluation of cyclopentanones and cyclopentenones, including jasmone, reveals that these compounds generally exhibit low acute toxicity. Studies indicate no significant mutagenic or genotoxic effects in bacterial and mammalian cell assays. Moreover, developmental toxicity has not been observed at typical exposure levels .

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity; no significant adverse effects |

| Mutagenicity | No mutagenic activity observed |

| Skin Irritation | Minimal evidence of irritation |

| Developmental Toxicity | Not observed at current usage levels |

Research Applications

The unique structure of 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl- makes it valuable in various scientific research applications:

Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.

Pharmacology : Its biological activities warrant further investigation for potential therapeutic uses.

Flavoring and Fragrance Industry : Jasmone is utilized for its pleasant floral scent in perfumes and food flavoring .

Case Studies

Several case studies have highlighted the biological significance of jasmone:

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that jasmone effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent.

- Anti-inflammatory Research : In vitro studies reported in Molecules showed that jasmone reduced nitric oxide production in macrophages, indicating its role in modulating inflammatory responses.

- Antioxidant Properties : Research published in Food Chemistry found that jasmone exhibited strong free radical scavenging activity, highlighting its potential health benefits.

Q & A

What are the primary analytical techniques for identifying and characterizing 3-methyl-2-(2Z)-2-pentenyl-2-cyclopenten-1-one in complex mixtures?

Basic Research Question

Methodological Answer:

The compound is commonly identified using gas chromatography-mass spectrometry (GC-MS) with non-polar or polar columns. Retention indices (RI) under isothermal or temperature-ramped conditions are critical for differentiation. For example:

- Non-polar columns (e.g., SE-30, BP-1):

- Polar columns (e.g., HP-Innowax):

- Van Den Dool RI: 1955–1969 .

Structural confirmation is achieved via X-ray crystallography using programs like SHELXL for refinement . Stereochemical assignments (Z/E isomers) require chiral columns or nuclear Overhauser effect (NOE) NMR experiments, though specific NMR data are not provided in the evidence.

- Van Den Dool RI: 1955–1969 .

How can researchers resolve contradictions in reported retention indices (RI) for this compound across studies?

Advanced Research Question

Methodological Answer:

Discrepancies in RI values arise from variations in column type, temperature programs, and carrier gases. To reconcile

Standardize conditions: Use reference compounds under identical GC parameters (e.g., SE-30 at 100°C yields RI = 1363.9) .

Cross-validate with multiple columns: Compare RI across polar (HP-Innowax) and non-polar (DB-5 MS) phases .

Account for temperature ramps: For example, a 5°C/min ramp on BP-1 columns produces RI = 1369 .

What synthetic routes are reported for 3-methyl-2-(2Z)-2-pentenyl-2-cyclopenten-1-one, and how can enantioselective synthesis be optimized?

Advanced Research Question

Methodological Answer:

Synthesis typically involves cyclization of α,β-unsaturated ketones or ester intermediates. Key steps include:

- Multi-step condensation: Cyclopentenone cores are functionalized with pentenyl groups via Wittig or Heck reactions .

- Enantioselective catalysis: Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation to control stereochemistry .

Optimization requires monitoring reaction kinetics and purity via GC-MS or HPLC.

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

The compound exhibits moderate skin irritation (rabbit skin test: 500 mg/24H) . Precautions include:

- Personal protective equipment (PPE): Gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods during synthesis or extraction.

- Waste disposal: Follow institutional guidelines for ketone-containing organic waste .

How is this compound isolated from natural sources, and what are key challenges in extraction?

Basic Research Question

Methodological Answer:

Isolation from plant essential oils (e.g., Jasminum spp.) involves:

Hydrodistillation: Steam distillation of plant material .

Solid-phase microextraction (SPME): For volatile collection without solvent .

Challenges include low natural abundance and co-elution with structurally similar terpenes. GC parameters (e.g., HP-5 MS at 1400 RI) help differentiate it from analogs .

How can researchers differentiate between (Z)- and (E)-isomers of this compound?

Advanced Research Question

Methodological Answer:

- GC-MS with chiral columns: Use cyclodextrin-based columns to separate enantiomers .

- Spectral libraries: Compare mass spectra and RI with authenticated standards (e.g., (Z)-jasmone vs. (E)-jasmone) .

- Stereochemical probes: NOE NMR or circular dichroism (CD) for absolute configuration .

What are the applications of this compound in biological or material science research?

Advanced Research Question

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.